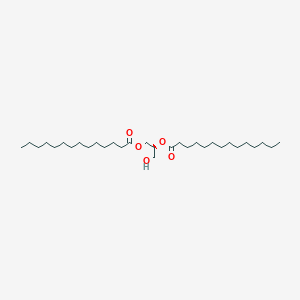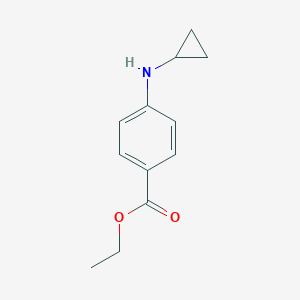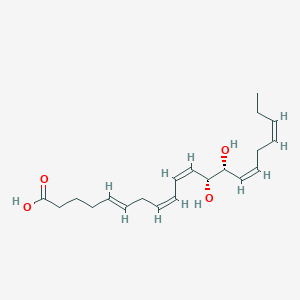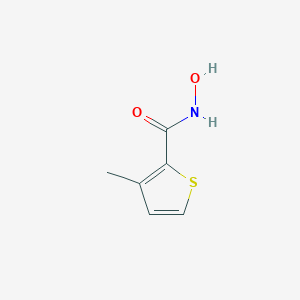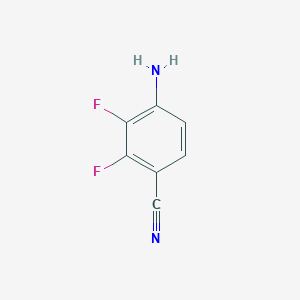
CI 953
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a pyridinylurea moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride typically involves the reaction of 2-chloro-6-methylaniline with 4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as column chromatography and crystallization is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride can be compared with other similar compounds such as:
N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide: Similar in structure but differs in the presence of a nitro group.
N-(2-Chloro-6-methylphenyl)-4-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a pyridinyl group.
N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide: Differs in the position of the chlorine and methyl groups.
These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride in its specific applications and effects.
Eigenschaften
CAS-Nummer |
124421-10-9 |
|---|---|
Molekularformel |
C13H13Cl2N3O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChI-Schlüssel |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Synonyme |
CI 953 CI-953 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)
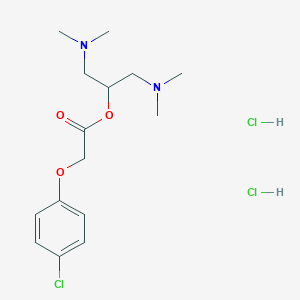
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
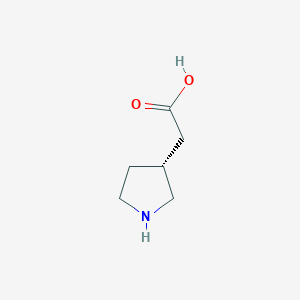

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
